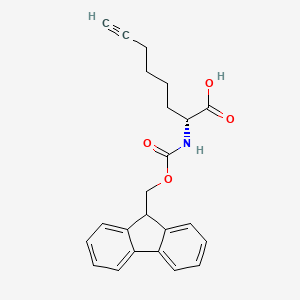
(R)-Fmoc-2-Aminooct-7-ynoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
®-Fmoc-2-Aminooct-7-ynoic acid is a chiral amino acid derivative that features a fluorenylmethyloxycarbonyl (Fmoc) protecting group. This compound is of significant interest in organic synthesis and peptide chemistry due to its unique structure, which includes an alkyne functional group. The presence of the Fmoc group makes it particularly useful in solid-phase peptide synthesis, where it serves as a temporary protecting group for the amino functionality.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of ®-Fmoc-2-Aminooct-7-ynoic acid typically involves several key steps:
Starting Material: The synthesis begins with the preparation of the alkyne-containing amino acid backbone.
Fmoc Protection: The amino group is protected using fluorenylmethyloxycarbonyl chloride in the presence of a base such as sodium carbonate or triethylamine.
Purification: The product is purified using techniques such as recrystallization or chromatography to obtain the desired ®-enantiomer.
Industrial Production Methods
Industrial production of ®-Fmoc-2-Aminooct-7-ynoic acid may involve:
Large-Scale Synthesis: Utilizing automated peptide synthesizers that can handle large quantities of reagents and solvents.
Optimization: Reaction conditions are optimized for yield and purity, often involving high-throughput screening of different bases and solvents.
Quality Control: Rigorous quality control measures, including high-performance liquid chromatography (HPLC) and mass spectrometry, ensure the consistency and purity of the final product.
Analyse Chemischer Reaktionen
Types of Reactions
®-Fmoc-2-Aminooct-7-ynoic acid undergoes various chemical reactions, including:
Oxidation: The alkyne group can be oxidized to form diketones or carboxylic acids.
Reduction: The alkyne can be reduced to an alkene or alkane using hydrogenation.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or osmium tetroxide are used under acidic or basic conditions.
Reduction: Catalysts like palladium on carbon (Pd/C) are employed in the presence of hydrogen gas.
Substitution: Nucleophiles such as alkyl halides or acyl chlorides are used in the presence of a base.
Major Products
Oxidation: Formation of diketones or carboxylic acids.
Reduction: Formation of alkenes or alkanes.
Substitution: Formation of substituted amino acids or peptides.
Wissenschaftliche Forschungsanwendungen
®-Fmoc-2-Aminooct-7-ynoic acid has a wide range of applications in scientific research:
Chemistry: Used in the synthesis of complex peptides and proteins.
Biology: Employed in the study of enzyme-substrate interactions and protein folding.
Medicine: Utilized in the development of peptide-based drugs and therapeutic agents.
Industry: Applied in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of ®-Fmoc-2-Aminooct-7-ynoic acid involves its role as a building block in peptide synthesis. The Fmoc group protects the amino functionality during the synthesis process, preventing unwanted side reactions. Once the desired peptide sequence is assembled, the Fmoc group is removed under basic conditions, revealing the free amino group for further reactions or biological activity.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
(S)-Fmoc-2-Aminooct-7-ynoic acid: The enantiomer of the ®-form, used in similar applications but with different stereochemical properties.
Fmoc-2-Aminooct-7-ynoic acid: Without specifying the chirality, this compound can be a mixture of both enantiomers.
Fmoc-2-Amino-3-butynoic acid: A shorter alkyne chain variant with similar protecting group chemistry.
Uniqueness
®-Fmoc-2-Aminooct-7-ynoic acid is unique due to its specific stereochemistry and the presence of an alkyne group, which allows for additional functionalization and reactivity compared to other amino acids. This makes it particularly valuable in the synthesis of complex and diverse peptide structures.
Eigenschaften
Molekularformel |
C23H23NO4 |
|---|---|
Molekulargewicht |
377.4 g/mol |
IUPAC-Name |
(2R)-2-(9H-fluoren-9-ylmethoxycarbonylamino)oct-7-ynoic acid |
InChI |
InChI=1S/C23H23NO4/c1-2-3-4-5-14-21(22(25)26)24-23(27)28-15-20-18-12-8-6-10-16(18)17-11-7-9-13-19(17)20/h1,6-13,20-21H,3-5,14-15H2,(H,24,27)(H,25,26)/t21-/m1/s1 |
InChI-Schlüssel |
JGAAQTGBSLHOGR-OAQYLSRUSA-N |
Isomerische SMILES |
C#CCCCC[C@H](C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 |
Kanonische SMILES |
C#CCCCCC(C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


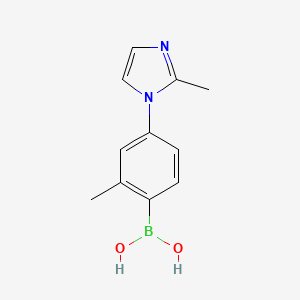

![5-[2-(benzenesulfonyl)ethyl]-3-[(1-methylpyrrolidin-2-yl)methyl]-1H-indole;hydrate;hydrobromide](/img/structure/B14078507.png)
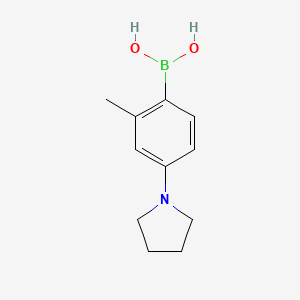
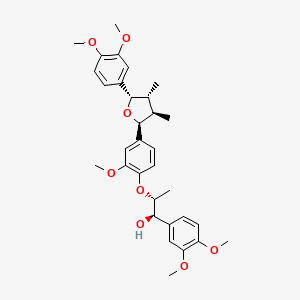

![2-Piperidinone,1-[(6S,7S)-6,7-dihydro-6-hydroxy-5,5-dimethyl-2-nitro-5H-thieno[3,2-b]pyran-7-yl]-](/img/structure/B14078559.png)

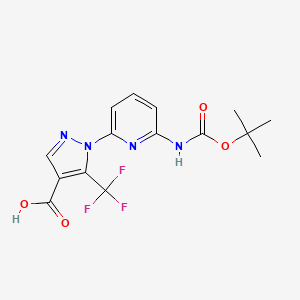

![Ethyl 3-[(phenylsulfonyl)oxy]-5-isoxazoleacetate](/img/structure/B14078568.png)
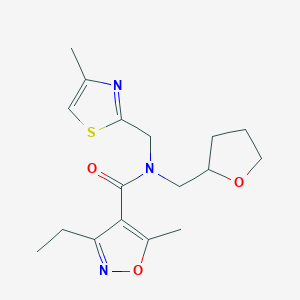
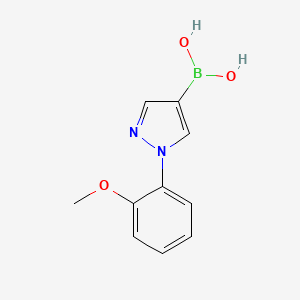
![2-(Furan-2-ylmethyl)-7-methyl-1-[3-(prop-2-en-1-yloxy)phenyl]-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B14078579.png)
